

Application Notes and Protocols for In Vivo Studies of MBX2329

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Compound of Interest

Compound Name: MBX2329

Cat. No.: B8136385

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX2329 is a potent and selective small molecule inhibitor of influenza A virus entry.^{[1][2][3]} It functions by targeting the hemagglutinin (HA) protein, a critical glycoprotein on the surface of the influenza virus responsible for receptor binding and membrane fusion.^{[1][4]} Specifically, **MBX2329** is thought to bind to the stem region of the HA trimer, thereby inhibiting the conformational changes required for viral and endosomal membrane fusion. This mechanism effectively blocks the virus from releasing its genetic material into the host cell, thus halting the infection process. **MBX2329** has demonstrated efficacy against a broad spectrum of influenza A virus strains, including pandemic A/H1N1/2009, highly pathogenic avian influenza (HPAI) A/H5N1, and oseltamivir-resistant strains.

These application notes provide detailed protocols for the preparation of **MBX2329** solutions for use in in vivo research settings, such as pharmacokinetic, efficacy, and toxicology studies in animal models.

Physicochemical Properties of MBX2329

A summary of the key physicochemical properties of **MBX2329** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₂₆ ClNO	
Molecular Weight	283.84 g/mol	
In Vitro IC ₅₀	0.3 to 5.9 µM against various influenza A strains	
In Vitro CC ₅₀	>100 µM in MDCK cells	
Solubility (in DMSO)	≥ 250 mg/mL (880.78 mM)	

Recommended Vehicle Formulations for In Vivo Administration

The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of **MBX2329** in animal studies, while minimizing potential vehicle-induced toxicity. Based on available data, the following vehicle formulations are recommended for achieving a clear solution of **MBX2329**.

Formulation No.	Vehicle Composition	Achievable Concentration
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (7.33 mM)
2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL (7.33 mM)
3	10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (7.33 mM)

Detailed Experimental Protocols

Preparation of MBX2329 Stock Solution

A high-concentration stock solution in a suitable organic solvent is the first step in preparing dosing formulations.

Materials:

- **MBX2329** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, conical polypropylene tubes
- Calibrated analytical balance
- Vortex mixer
- Ultrasonic bath

Procedure:

- Accurately weigh the desired amount of **MBX2329** powder using a calibrated analytical balance.
- Transfer the powder to a sterile conical tube.
- Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 20.8 mg/mL).
- Vortex the mixture thoroughly for 1-2 minutes.
- If necessary, use an ultrasonic bath to aid dissolution until the solution is clear.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

Preparation of Dosing Formulations

The following protocols correspond to the vehicle formulations listed in the table above. It is crucial to add and mix the solvents in the specified order to ensure proper dissolution.

Materials:

- **MBX2329** stock solution (e.g., 20.8 mg/mL in DMSO)
- Polyethylene glycol 300 (PEG300)

- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
- Sterile, conical polypropylene tubes
- Calibrated pipettes
- Vortex mixer

Procedure (for 1 mL final volume):

- Add 400 μ L of PEG300 to a sterile conical tube.
- Add 100 μ L of the 20.8 mg/mL **MBX2329** stock solution in DMSO to the PEG300.
- Vortex thoroughly until the solution is homogenous.
- Add 50 μ L of Tween-80 to the mixture.
- Vortex again until the solution is clear and uniform.
- Add 450 μ L of sterile saline to bring the final volume to 1 mL.
- Vortex the final solution to ensure complete mixing. The final concentration of **MBX2329** will be 2.08 mg/mL.

Materials:

- **MBX2329** stock solution (e.g., 20.8 mg/mL in DMSO)
- Sulfobutylether- β -cyclodextrin (SBE- β -CD)
- Sterile saline (0.9% NaCl)
- Sterile, conical polypropylene tubes
- Calibrated pipettes

- Vortex mixer

Procedure (for 1 mL final volume):

- Prepare a 20% (w/v) SBE- β -CD solution in sterile saline.
- Add 900 μ L of the 20% SBE- β -CD solution to a sterile conical tube.
- Add 100 μ L of the 20.8 mg/mL **MBX2329** stock solution in DMSO.
- Vortex thoroughly until the solution is clear and homogenous. The final concentration of **MBX2329** will be 2.08 mg/mL.

Materials:

- **MBX2329** stock solution (e.g., 20.8 mg/mL in DMSO)
- Corn oil, sterile filtered
- Sterile, conical polypropylene tubes
- Calibrated pipettes
- Vortex mixer

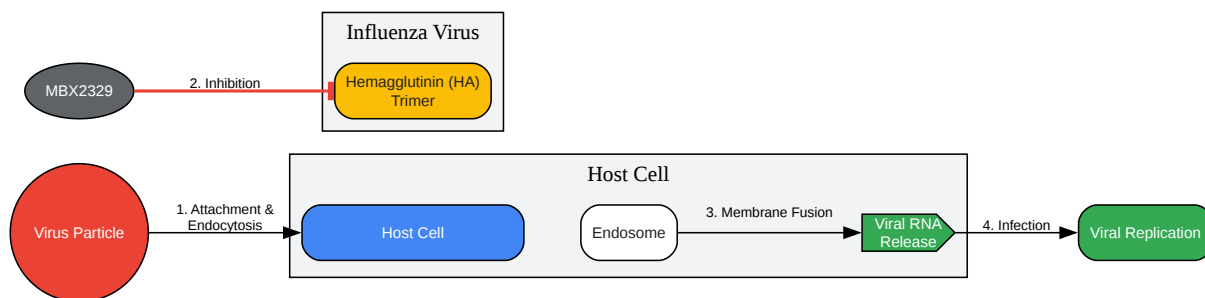
Procedure (for 1 mL final volume):

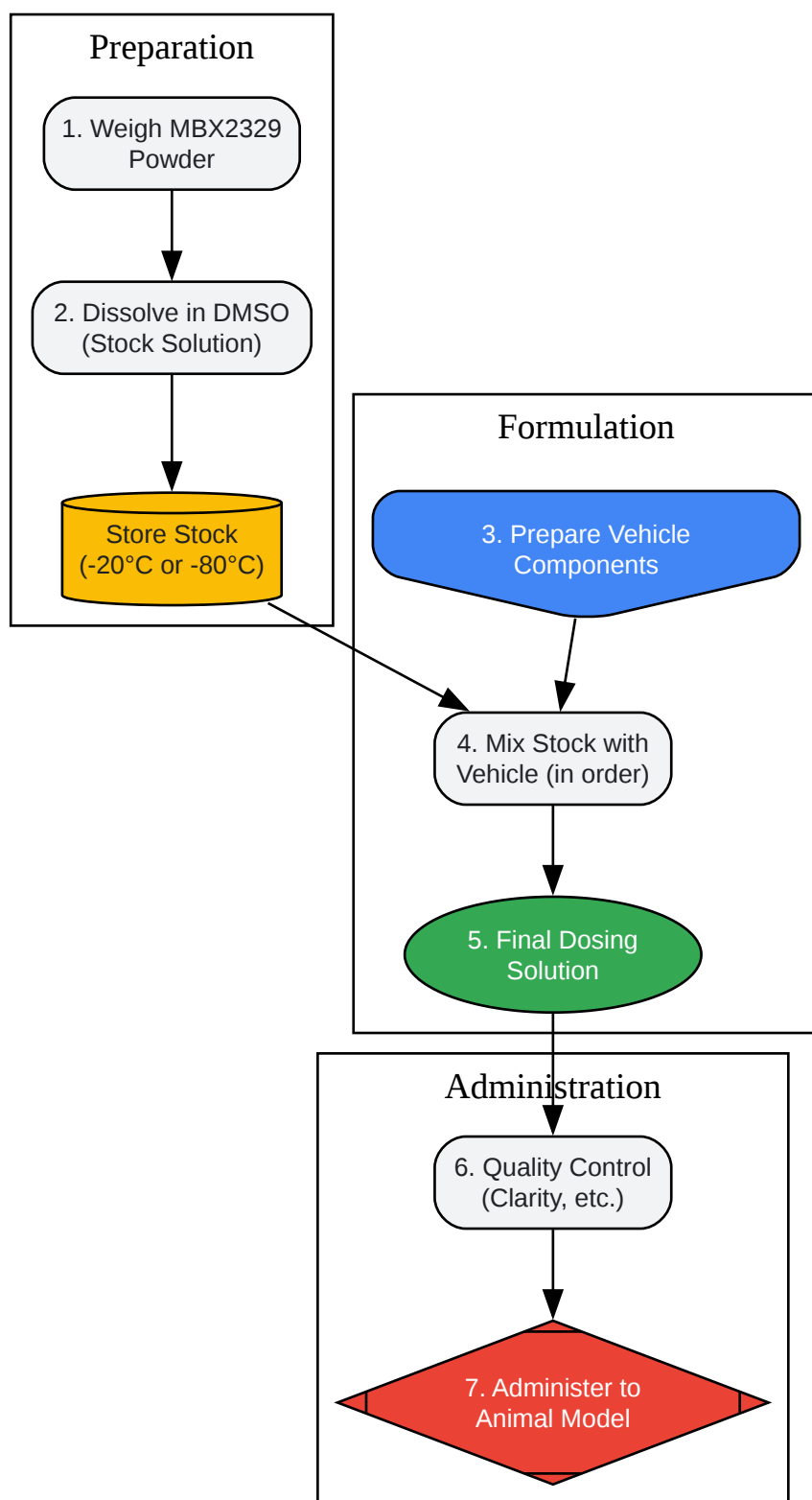
- Add 900 μ L of sterile corn oil to a sterile conical tube.
- Add 100 μ L of the 20.8 mg/mL **MBX2329** stock solution in DMSO.
- Vortex vigorously until a uniform and clear solution is achieved. The final concentration of **MBX2329** will be 2.08 mg/mL.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of **MBX2329**, which involves the direct inhibition of influenza virus entry by binding to the hemagglutinin (HA) protein.





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